![molecular formula C18H20N4S B12571319 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- CAS No. 597577-97-4](/img/structure/B12571319.png)
1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,8-Tetraazaspiro[45]decane-3-thione, 7,9-diphenyl- is a heterocyclic compound that features a spiro structure with a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- typically involves the reaction of 3,3-dimethyl-2,6-diphenylpiperidin-4-one thiosemicarbazone with m-chloroperbenzoic acid in dichloromethane. The reaction is carried out at low temperatures (0–5°C) and involves stirring for about an hour .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thione group, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiol.
Aplicaciones Científicas De Investigación
1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Materials Science: Its unique spiro structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing heterocycles.
Mecanismo De Acción
The mechanism of action of 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- involves its interaction with biological targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the spiro structure may allow the compound to fit into specific binding pockets, enhancing its selectivity and potency.
Comparación Con Compuestos Similares
1,2,4-Triazolidine-3-thione: Shares the thione group and has similar biological activities.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spiro compound with potential medicinal applications.
Uniqueness: 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- is unique due to its specific spiro structure and the presence of two phenyl groups, which may enhance its biological activity and stability compared to similar compounds.
Propiedades
Número CAS |
597577-97-4 |
|---|---|
Fórmula molecular |
C18H20N4S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
7,9-diphenyl-1,2,4,8-tetrazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C18H20N4S/c23-17-20-18(22-21-17)11-15(13-7-3-1-4-8-13)19-16(12-18)14-9-5-2-6-10-14/h1-10,15-16,19,22H,11-12H2,(H2,20,21,23) |
Clave InChI |
XNCGUGMAOBEOPL-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(CC12NC(=S)NN2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
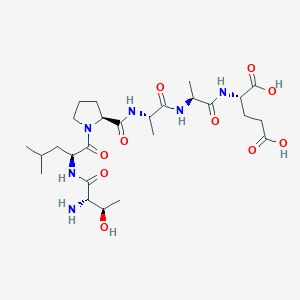
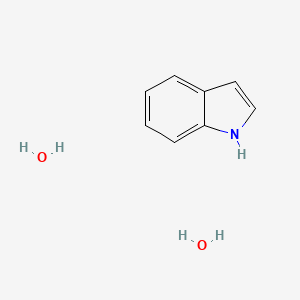
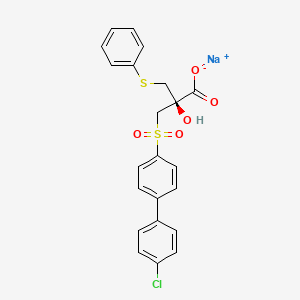
![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
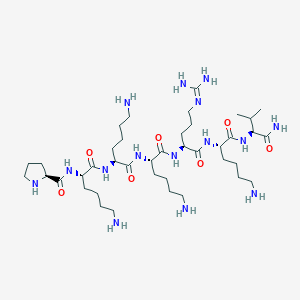
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
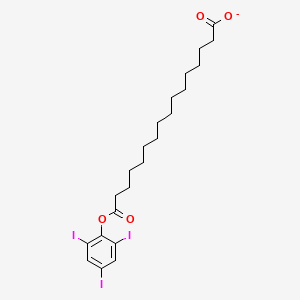
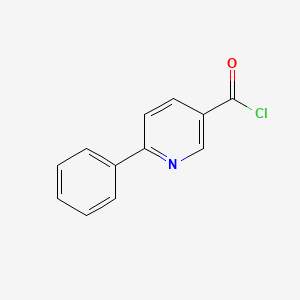

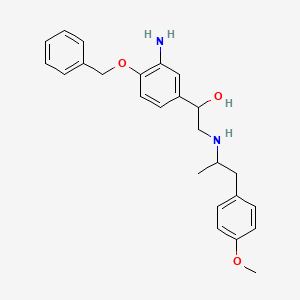
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)
